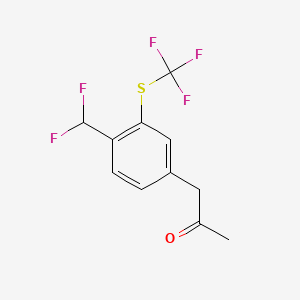
(2-Nitrophenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)cyanamide is an organic compound characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a cyanamide group (-NCN)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)cyanamide typically involves the reaction of 2-nitroaniline with cyanogen bromide or other cyanating agents under controlled conditions. One common method includes the treatment of 2-nitroaniline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitrophenyl)cyanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Heating with appropriate reagents like sulfur or phosphorus compounds.
Major Products Formed:
Reduction: 2-Aminophenylcyanamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Cyclization: Various heterocyclic compounds, such as thiophenes or pyrimidines.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)cyanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)cyanamide: Similar structure but with the nitro group at the para position.
(2-Nitrophenyl)thiocyanate: Contains a thiocyanate group instead of a cyanamide group.
(2-Nitrophenyl)acetamide: Contains an acetamide group instead of a cyanamide group.
Uniqueness: (2-Nitrophenyl)cyanamide is unique due to the presence of both a nitro group and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo reduction, substitution, and cyclization reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
5465-98-5 |
|---|---|
Molekularformel |
C7H5N3O2 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2-nitrophenyl)cyanamide |
InChI |
InChI=1S/C7H5N3O2/c8-5-9-6-3-1-2-4-7(6)10(11)12/h1-4,9H |
InChI-Schlüssel |
JAFZFVHQPVIUAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


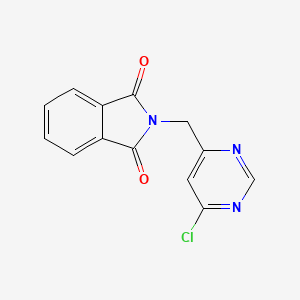
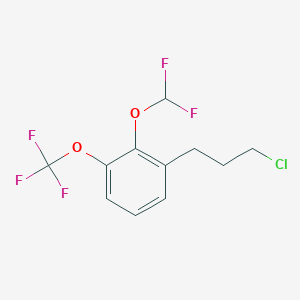
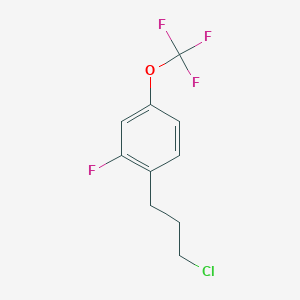
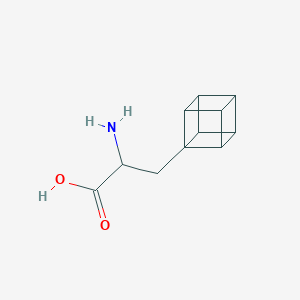

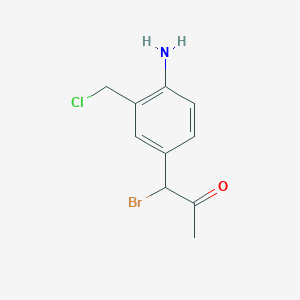


![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
